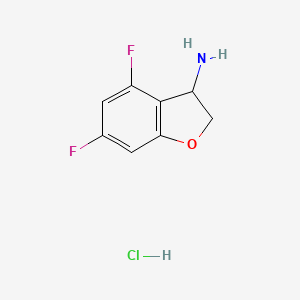

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

Nomenclature and Classification

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride follows systematic International Union of Pure and Applied Chemistry nomenclature conventions that precisely describe its molecular architecture. The compound's formal chemical name reflects its core benzofuran structure with specific substitution patterns that define its chemical identity. The nomenclature indicates a dihydrobenzofuran core system, where the prefix "2,3-dihydro" designates the saturation of the furan ring portion, distinguishing it from fully aromatic benzofuran derivatives.

The systematic naming convention reveals critical structural information through its component parts. The "4,6-difluoro" designation specifies the positions of fluorine atom substitutions on the benzene ring portion of the benzofuran scaffold, while the "3-amine" portion identifies the location of the amino functional group on the saturated furan ring. The "hydrochloride" suffix indicates the compound exists as a salt form, where the basic amine group has been protonated and paired with a chloride counterion to enhance stability and solubility characteristics.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound has been referenced as this compound in multiple chemical registries, maintaining consistency across different documentation systems. This standardization facilitates accurate identification and prevents confusion with closely related structural isomers that differ only in fluorine substitution patterns or amine positioning.

Historical Context and Discovery

The historical development of benzofuran chemistry traces back to the mid-nineteenth century when researchers first identified benzofuran in coal tar, with subsequent synthetic efforts by Perkin in 1870 establishing foundational synthetic methodologies. This early work laid the groundwork for the spectacular development of benzofuran chemistry that has continued to evolve over more than a century of research.

The evolution of fluorinated benzofuran derivatives represents a more recent advancement in the field, driven by the recognition that fluorine substitution can dramatically alter the biological and chemical properties of organic compounds. The development of this compound reflects modern synthetic capabilities that allow for precise positioning of fluorine atoms at specific locations on the benzofuran scaffold.

Contemporary research has demonstrated the significance of fluorinated dihydrobenzofuran derivatives in medicinal chemistry applications. Recent synthetic methodologies have been developed to efficiently construct fluorinated benzofuran scaffolds, including protocols for assembling gem-difluorinated 2,3-dihydrobenzofurans using industrial fluorine sources under basic conditions. These advances have made compounds like this compound more accessible for research and development purposes.

Position in Benzofuran Derivative Family

This compound occupies a distinctive position within the extensive family of benzofuran derivatives, which constitute a major group among nature's collection of biologically active heterocycles. The benzofuran scaffold represents a privileged structure in medicinal chemistry, with the bicyclic framework providing specific spatial arrangements that prove crucial for biological activity in numerous applications.

The compound's specific substitution pattern distinguishes it from other members of the benzofuran family. While many benzofuran derivatives feature various functional groups and substitution patterns, the combination of difluoro substitution at the 4,6-positions with an amine group at the 3-position represents a unique arrangement within this chemical class. This specific architecture contributes to distinctive physicochemical properties that differentiate it from related compounds such as 5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine, which features fluorine atoms at different positions.

Research has demonstrated that benzofuran derivatives exhibit broad spectrum pharmacological activities, indicating that this series of compounds is of undoubted interest to medicinal chemists and pharmacologists. The outstanding development of benzofuran derivatives in diverse applications has proven their magnitude for chemical research. The synthesis of dihydrobenzofuran scaffolds bears pivotal significance in the field of medicinal chemistry and organic synthesis, with numerous catalytic systems and methodologies having been developed for their preparation.

Comparative analysis with related compounds reveals the importance of substitution patterns in determining chemical behavior. For instance, 4,6-dihydroxy-2,3-dihydro-1-benzofuran-3-one represents an oxidized analog with hydroxyl groups replacing the fluorine atoms and featuring a ketone rather than an amine functional group. Such structural variations demonstrate the diversity possible within the benzofuran family while maintaining the core bicyclic architecture.

Molecular Identity and Registry Information

The molecular identity of this compound is definitively established through multiple chemical identifiers that provide comprehensive structural information. The compound bears the Chemical Abstracts Service registry number 1461713-34-7, which serves as its unique identifier in chemical databases worldwide.

Table 1: Molecular Identifiers and Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1461713-34-7 |

| Molecular Formula | C8H8ClF2NO |

| Molecular Weight | 207.6-208 g/mol |

| Simplified Molecular-Input Line-Entry System | c1c(cc(c2c1OCC2N)F)F.Cl |

| International Chemical Identifier | InChI=1S/C8H7F2NO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H |

| International Chemical Identifier Key | OODMSVZNIGSFQH-UHFFFAOYSA-N |

The molecular formula C8H8ClF2NO reveals the compound's elemental composition, consisting of eight carbon atoms, eight hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of approximately 207.6 to 208 grams per mole provides essential information for stoichiometric calculations and analytical purposes.

The Simplified Molecular-Input Line-Entry System representation "c1c(cc(c2c1OCC2N)F)F.Cl" provides a text-based description of the molecular structure that can be interpreted by chemical software systems. This notation describes the aromatic benzene ring with fluorine substitutions, the fused dihydrofuran ring with the amine group, and the associated chloride ion.

The International Chemical Identifier and its corresponding key provide additional layers of molecular identification that ensure accurate compound recognition across different chemical databases and software systems. These identifiers are particularly valuable for computational chemistry applications and database searches where precise molecular matching is essential.

Storage requirements for the compound indicate stability considerations, with recommendations for storage at negative four degrees Celsius for short-term use spanning one to two weeks, and negative twenty degrees Celsius for longer storage periods extending one to two years. These specifications reflect the compound's sensitivity to temperature and the need for controlled storage conditions to maintain chemical integrity.

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODMSVZNIGSFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-34-7 | |

| Record name | 4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic compound with potential biological applications. Its unique structure, characterized by the presence of difluoro and benzofuran moieties, suggests a range of biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C8H8ClF2NO

- Molecular Weight : 207.6 g/mol

- CAS Number : 1461713-34-7

- Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast cancer) | 0.48 | Doxorubicin | 1.93 |

| U-937 (Leukemia) | 0.78 | Doxorubicin | 2.84 |

| HCT-116 (Colon cancer) | 1.17 | Prodigiosin | 1.93 |

These findings indicate that the compound exhibits greater or comparable activity to established chemotherapeutics like doxorubicin and prodigiosin, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis induction. Flow cytometry assays have shown that treatment with this compound leads to increased caspase activity in affected cell lines, indicating a dose-dependent apoptotic effect .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antiviral activity. Research indicates that modifications in the molecular structure can enhance its efficacy against viral targets by improving binding affinity to viral proteins .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds within the benzofuran family. These studies often highlight structure-activity relationships (SAR) that inform the design of new derivatives with enhanced biological profiles.

- Study on Benzofuran Derivatives : A study published in MDPI demonstrated that certain benzofuran derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity .

- Comparative Analysis : In comparative analyses, compounds similar to this compound were shown to have IC50 values significantly lower than conventional treatments across various cancer types. This positions them as promising candidates for drug development in oncology .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects :

- Fluorine (F): Enhances electronegativity and hydrogen-bonding capacity, as seen in the target compound and (S)-7-Fluoro analog .

- Chlorine (Cl) and Bromine (Br): Increase lipophilicity (Cl: +0.71 logP; Br: +0.86 logP) and steric bulk, affecting bioavailability .

- Trifluoromethyl (CF₃): Strong electron-withdrawing group improves resistance to oxidative metabolism, as observed in the (3R)-5-(Trifluoromethyl) analog .

Stereochemical Considerations :

- The (3R)-5-(Trifluoromethyl) and (S)-7-Fluoro analogs highlight how chiral centers influence target binding. For example, R-configuration may favor interactions with specific enzyme pockets .

Halogen Position: Fluorine at position 4 (target compound) vs.

Safety and Handling :

- Chlorinated analogs like 5-Chloro-4-fluoro and 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride may require stricter safety protocols due to higher toxicity risks compared to fluorinated derivatives .

Research Implications

- Medicinal Chemistry : The target compound’s dual fluorine substitution could optimize interactions with fluorine-accepting residues in enzyme active sites, as seen in kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how do substituents influence yield?

The synthesis typically involves fluorination of a benzofuran precursor followed by amine functionalization. For example:

- Step 1 : Fluorination of 2,3-dihydro-1-benzofuran using fluorinating agents (e.g., DAST or Selectfluor) at positions 4 and 6.

- Step 2 : Reductive amination or nucleophilic substitution to introduce the amine group.

- Step 3 : Salt formation with HCl to yield the hydrochloride.

Q. Key considerations :

- Substituents like methoxy or chloro groups on the benzofuran ring (e.g., as in derivatives) can alter reactivity and require adjusted reaction temperatures (e.g., 0–5°C for sensitive intermediates).

- Yields for similar compounds range from 70–95% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity?

- NMR Spectroscopy : H and F NMR confirm substitution patterns and amine proton environments. For example, fluorine atoms at positions 4 and 6 show distinct coupling constants (~ = 12–15 Hz in difluorinated aromatics) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 208.04 for the free base).

- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzofuran ring .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride salt form.

- Experimental Design :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Experimental Variables :

- Serum concentration in cell-based assays (e.g., human serum vs. fetal bovine serum alters protein binding; see ).

- Buffer ionic strength affecting compound aggregation .

- Methodological Recommendations :

- Standardize assay conditions (e.g., 1% DMSO as a co-solvent).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .

Q. What strategies address challenges in achieving stereochemical purity during synthesis?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. For example, (R)- and (S)-enantiomers of 4-fluoro derivatives show baseline separation with hexane:isopropanol (85:15) .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation for amine functionalization (e.g., >90% enantiomeric excess reported for similar bicyclic amines) .

Q. How to design mechanistic studies for target interaction analysis?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold sensor chips (e.g., via amine coupling as in ) to measure binding kinetics with proteins like kinases or GPCRs.

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in real time .

Q. What are the implications of metabolic stability data variability in preclinical studies?

- Liver Microsome Sources : Rat vs. human microsomes may yield differing half-lives due to cytochrome P450 isoform specificity.

- Incubation Conditions : Include NADPH regeneration systems and control for pH/temperature (e.g., 37°C, pH 7.4) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.